molecular formula C17H25FN2O3S B6040605 N-butan-2-yl-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide

N-butan-2-yl-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No.: B6040605
M. Wt: 356.5 g/mol
InChI Key: PTRBDLNDEULNMU-UHFFFAOYSA-N
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Description

N-butan-2-yl-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a butan-2-yl group, a fluoro group, and a sulfonyl group attached to a 4-methylpiperidine moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Properties

IUPAC Name

N-butan-2-yl-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3S/c1-4-13(3)19-17(21)14-5-6-15(18)16(11-14)24(22,23)20-9-7-12(2)8-10-20/h5-6,11-13H,4,7-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRBDLNDEULNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Butan-2-yl Group: The butan-2-yl group is introduced through an alkylation reaction using a suitable alkyl halide.

    Sulfonylation: The sulfonyl group is added using a sulfonyl chloride in the presence of a base.

    Formation of the Piperidine Moiety: The final step involves the formation of the 4-methylpiperidine moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or piperidines.

Scientific Research Applications

N-butan-2-yl-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butan-2-yl-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(Butan-2-yl)-3-fluoro-4-methoxyaniline
  • 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-(4-methylpiperidin-1-yl)methyl)phenyl

Uniqueness

N-butan-2-yl-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties

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